molecular formula C11H9NO2S B1486671 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde CAS No. 914348-82-6

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Cat. No.: B1486671
CAS No.: 914348-82-6
M. Wt: 219.26 g/mol
InChI Key: DFJPGTVCVKDDEY-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 914348-82-6 . It has a molecular weight of 220.27 and its molecular formula is C11H9NO2S . It appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The detailed structural analysis is not available in the search results.


Physical and Chemical Properties Analysis

“this compound” is a light yellow to yellow powder or crystals . It has a molecular weight of 220.27 and its molecular formula is C11H9NO2S . The compound should be stored in a refrigerator . The detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Pharmacophore Linked Derivatives

A study described the synthesis of novel pharmacophore linked thiazole derivatives using 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. These derivatives include thiazolidinone, thiazoline, and thiazole-5-carboxylic acid derivatives, showcasing the compound's versatility in creating bioactive molecules (Khalifa, Nossier, & Al-Omar, 2017).

Crystal Structure and Biological Activity

Another research focused on the synthesis and structural characterization of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)-pentane-1,5-dione, demonstrating its fungicidal activity and providing insights into its molecular interactions through crystal structure analysis (Mao-Jing Wu, 2013).

Potential Bioactive Substances

Research on the synthesis of new 1,3-thiazole derivatives from substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes explored the creation of compounds of interest for their potential bioactive properties. This study opens avenues for the development of new therapeutic agents (Sinenko et al., 2016).

Anticancer and Antiviral Activities

A notable study synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, evaluating them for anticancer and antiviral activities. This research highlights the compound's utility in developing treatments with significant bioactivity, showcasing its potential in medical applications (Lozynskyi et al., 2016).

Material Chemistry Applications

A study on the control of the reversibility of excited-state intramolecular proton transfer (ESIPT) in thiazolo[5,4-d]thiazole derivatives presents an innovative approach to developing white organic light-emitting diodes (WOLEDs). This research underscores the compound's importance in material science and technology, particularly in the advancement of lighting solutions (Zhang et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P351, and P338 . The compound is labeled with the signal word “Warning” and the GHS pictogram GHS07 .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One notable interaction is with topoisomerase II, an enzyme involved in DNA replication and repair. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound can undergo reactions such as the Baylis–Hillman reaction, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), which has been studied using electrospray ionization mass spectrometry .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with topoisomerase II results in DNA damage, which can trigger apoptosis or programmed cell death . This effect is particularly significant in cancer cells, where the compound’s ability to induce DNA damage can be harnessed for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with topoisomerase II is a key aspect of its mechanism of action. By binding to the enzyme-DNA complex, it stabilizes the transient break in the DNA strands, preventing the re-ligation process and leading to the accumulation of DNA breaks . This mechanism is crucial for its potential use as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained DNA damage and cell cycle arrest.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inducing DNA damage in cancer cells without causing significant toxicity to normal cells . At higher doses, toxic or adverse effects may be observed, including severe DNA damage and apoptosis in normal cells. Threshold effects and dose-dependent responses are critical considerations in the development of this compound for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can influence its activity and toxicity. For example, its interaction with enzymes involved in the Baylis–Hillman reaction highlights its potential role in metabolic flux and the regulation of metabolite levels . Understanding these pathways is essential for optimizing its use in biochemical and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and efficacy. Studies have shown that it can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . These interactions are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus, for example, is essential for its interaction with DNA and topoisomerase II . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJPGTVCVKDDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661675
Record name 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-82-6
Record name 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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